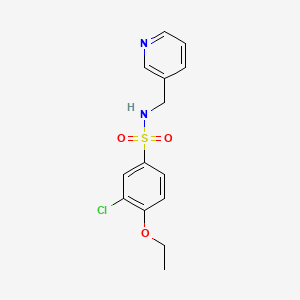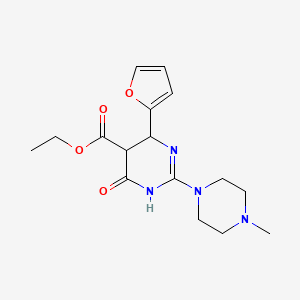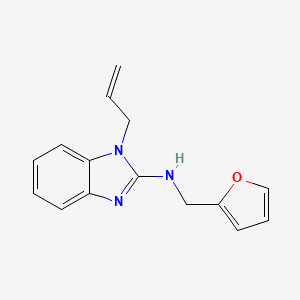
3-chloro-4-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide
Descripción general
Descripción
3-chloro-4-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as CPB, is a sulfonamide-based compound that has been widely studied for its potential use in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-4-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of enzymes involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell growth and induces apoptosis in cancer cells. This compound has also been shown to inhibit the replication of the herpes simplex virus and HIV. In addition, this compound has been shown to reduce the production of inflammatory mediators in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-4-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide is its broad range of biological activities. This makes it a potential candidate for the treatment of a variety of diseases. In addition, the synthesis of this compound has been optimized to produce high yields of pure product, making it a viable option for large-scale production. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 3-chloro-4-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of specific enzymes. Finally, the potential use of this compound in combination therapy with other drugs for the treatment of cancer and other diseases should be explored.
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to exhibit antiviral activity against the herpes simplex virus and the human immunodeficiency virus (HIV). In addition, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-2-20-14-6-5-12(8-13(14)15)21(18,19)17-10-11-4-3-7-16-9-11/h3-9,17H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDCNZAXPKCYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4411854.png)
![7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4411860.png)

![5-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4411871.png)
![N-{[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4411887.png)
![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B4411890.png)
![N-methyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4411898.png)
![4-[(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl]morpholine](/img/structure/B4411906.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4411910.png)
![2-(2-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4411916.png)

![2-(3,5-dimethylphenoxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B4411922.png)

![3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B4411944.png)